N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC14822649
Molecular Formula: C14H10BrFN2O3
Molecular Weight: 353.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrFN2O3 |
|---|---|
| Molecular Weight | 353.14 g/mol |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C14H10BrFN2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19) |
| Standard InChI Key | YXIMRRHIKZGXNG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
N-(4-Bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide features a central acetamide backbone bridging two aromatic rings:
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Aryl Group 1: A 4-bromo-2-fluorophenyl moiety substituted at the para position with bromine (-Br) and ortho position with fluorine (-F).
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Aryl Group 2: A 2-nitrophenyl group with a nitro (-NO₂) substituent at the ortho position.
The IUPAC name N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide reflects this substitution pattern, while its SMILES string (C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-]) encodes the connectivity. X-ray crystallography of analogous compounds reveals planar acetamide linkages and intramolecular hydrogen bonding between the amide NH and nitro oxygen, stabilizing the conformation .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 353.14 g/mol | |
| Density | ~1.7 g/cm³ (estimated) | |
| Melting Point | 97–100°C (intermediate) | |
| LogP (Partition Coeff.) | 2.01 (analogous compound) | |
| Solubility | Low in polar solvents |
The bromine and fluorine atoms enhance lipophilicity, favoring membrane permeability in biological systems . Nitro groups contribute to electron-deficient aromatic systems, enabling nucleophilic substitution reactions .
Synthesis and Manufacturing Processes
Industrial-Scale Synthesis
A patented route (CN110305018A) outlines a four-step synthesis from o-bromoaniline :
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Acetylation:
Yield: 92–93% after recrystallization in n-heptane . -
Nitration:
Nitration occurs regioselectively at the meta position due to acetamide directing effects . -
Hydrolysis:
Hydrolysis under acidic conditions removes the acetyl group . -
Diazotization and Fluorination:
Thermal decomposition of diazonium salts introduces fluorine .
Optimization Strategies
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Cost Efficiency: Avoids expensive fluorinating agents (e.g., KF, CsF) by using aqueous HF .
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Purity Control: Recrystallization in n-hexane achieves >92% purity, critical for pharmaceutical intermediates .
Applications and Future Directions
Industrial Applications
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Pharmaceutical Intermediates: Precursor to antitubercular and anticancer agents .
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Agrochemicals: Nitroaryl compounds serve as herbicides and fungicides .
Research Priorities
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Structure-Activity Relationships (SAR): Modifying bromine/fluorine positions to optimize bioavailability.
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In Vivo Studies: Pharmacokinetic profiling in animal models.
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